
1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexamethylenebis(oxy))bis(pentabromobenzene) is a brominated flame retardant with the molecular formula C18H12Br10O2 and a molecular weight of 1063.4 g/mol. This compound is known for its high bromine content, which makes it highly effective in inhibiting the combustion process. It is commonly used in various industrial applications to enhance the fire resistance of materials.
Preparation Methods
The synthesis of 1,1’-(Hexamethylenebis(oxy))bis(pentabromobenzene) involves the reaction of hexamethylene glycol with pentabromobenzene under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like sulfuric acid to facilitate the process. The mixture is heated to a temperature range of 80-100°C and stirred for several hours to ensure complete reaction. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1,1’-(Hexamethylenebis(oxy))bis(pentabromobenzene) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding brominated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of brominated alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, leading to the replacement of bromine atoms with hydroxyl groups.
Scientific Research Applications
1,1’-(Hexamethylenebis(oxy))bis(pentabromobenzene) has a wide range of scientific research applications:
Chemistry: It is used as a flame retardant additive in polymers and resins to enhance their fire resistance properties.
Biology: Research studies investigate its effects on biological systems, particularly its potential toxicity and environmental impact.
Medicine: Although not commonly used in medicine, its brominated structure is of interest in the development of new pharmaceuticals.
Industry: It is widely used in the manufacturing of electronic components, textiles, and construction materials to improve fire safety.
Mechanism of Action
The flame-retardant mechanism of 1,1’-(Hexamethylenebis(oxy))bis(pentabromobenzene) involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. The compound’s molecular structure allows it to form a protective char layer on the material’s surface, further preventing the spread of fire .
Comparison with Similar Compounds
1,1’-(Hexamethylenebis(oxy))bis(pentabromobenzene) is unique due to its high bromine content and effective flame-retardant properties. Similar compounds include:
Decabromodiphenyl ether (DecaBDE): Another brominated flame retardant with similar applications but different molecular structure.
Hexabromocyclododecane (HBCD): Used in polystyrene foam insulation, it has a different mechanism of action and environmental impact.
Tetrabromobisphenol A (TBBPA): Commonly used in printed circuit boards, it has a lower bromine content compared to 1,1’-(Hexamethylenebis(oxy))bis(pentabromobenzene).
These comparisons highlight the unique properties and applications of 1,1’-(Hexamethylenebis(oxy))bis(pentabromobenzene) in various fields.
Properties
CAS No. |
63618-49-5 |
|---|---|
Molecular Formula |
C18H16Br10O2 |
Molecular Weight |
1063.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-5-[6-(1,2,3,4,5-pentabromocyclohexa-2,4-dien-1-yl)oxyhexoxy]cyclohexa-1,3-diene |
InChI |
InChI=1S/C18H16Br10O2/c19-9-7-17(27,15(25)13(23)11(9)21)29-5-3-1-2-4-6-30-18(28)8-10(20)12(22)14(24)16(18)26/h1-8H2 |
InChI Key |
JZCMAVQSSURUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=C(C1(OCCCCCCOC2(CC(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


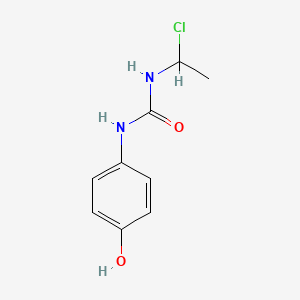

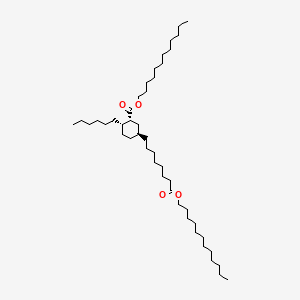

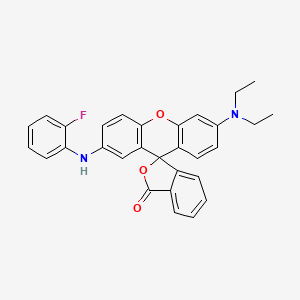
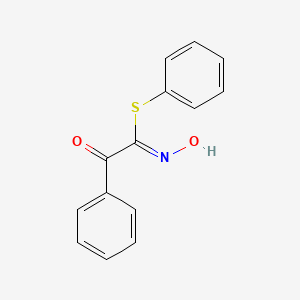
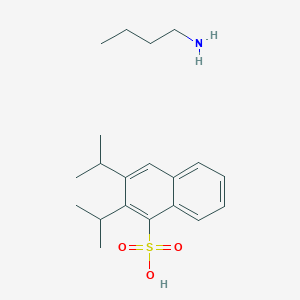

![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)





